molecular formula C9H8N2O B12359153 6-amino-8aH-isoquinolin-1-one

6-amino-8aH-isoquinolin-1-one

Cat. No.: B12359153
M. Wt: 160.17 g/mol
InChI Key: NYSBUVHARWGCNO-UHFFFAOYSA-N
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Description

6-amino-8aH-isoquinolin-1-one is a nitrogen-containing heterocyclic compound. Isoquinolones, including this compound, are known for their versatile biological and physiological activities. These compounds are important in the field of medicinal chemistry due to their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoquinolones, including 6-amino-8aH-isoquinolin-1-one, can be achieved through various methods. One common approach involves the cyclocondensation of benzamide derivatives with functionalized arenes and alkynes. This method often employs transition-metal catalysts such as palladium or copper to facilitate the reaction . Another method involves the use of ortho-alkynylarylaldimines in the presence of a metal catalyst, leading to the formation of isoquinoline derivatives .

Industrial Production Methods

Industrial production of isoquinolones typically involves large-scale synthesis using efficient catalytic processes. These methods are designed to maximize yield and minimize the formation of by-products. The use of microwave irradiation and other advanced techniques can further enhance the efficiency of these processes .

Chemical Reactions Analysis

Types of Reactions

6-amino-8aH-isoquinolin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Halogenating agents: Such as bromine or chlorine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of isoquinolinone derivatives, while reduction can yield various isoquinoline compounds .

Scientific Research Applications

6-amino-8aH-isoquinolin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-amino-8aH-isoquinolin-1-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-amino-8aH-isoquinolin-1-one include:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and other fields .

Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

6-amino-8aH-isoquinolin-1-one

InChI

InChI=1S/C9H8N2O/c10-7-1-2-8-6(5-7)3-4-11-9(8)12/h1-5,8H,10H2

InChI Key

NYSBUVHARWGCNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=CC=NC(=O)C21)N

Origin of Product

United States

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